molecular formula C15H15NO B8587025 1h-Indole,2,3-dihydro-4-(2-methoxyphenyl)-

1h-Indole,2,3-dihydro-4-(2-methoxyphenyl)-

Cat. No.: B8587025
M. Wt: 225.28 g/mol
InChI Key: CVMWGJHZCQPPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,2,3-dihydro-4-(2-methoxyphenyl)- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,2,3-dihydro-4-(2-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,2,3-dihydro-4-(2-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NO/c1-17-15-8-3-2-5-13(15)11-6-4-7-14-12(11)9-10-16-14/h2-8,16H,9-10H2,1H3

InChI Key

CVMWGJHZCQPPRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3CCNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.26 g of sodium cyanoborohydride is gradually added to a solution of 0.44 g of 4-(2-methoxyphenyl)indole in 5 ml of trifluoroacetic acid under argon, cooled to a temperature of about −5° C. The reaction mixture is stirred at a temperature of about −5° C. for 2 hours, and is then poured into 15 g of ice and alkalinized with 8 ml of a concentrated sodium hydroxide solution. After the addition of 30 ml of ethyl acetate, the mixture is stirred at ambient temperature for 1 hour, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 15 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is treated again with a mixture of 15 ml of water, 15 ml of ethyl acetate and 3 ml of a concentrated sodium hydroxide solution and stirred at ambient temperature for 15 minutes, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 2×15 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution being carried out with pure dichloromethane, at a flow rate of 30 ml/min. 0.14 g of 4-(2-methoxyphenyl)-2,3-dihydro-1H-indole is thus obtained in the form of an off-white solid, the characteristics of which are the following:
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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